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Compound of Interest

Compound Name: 24:0 Lyso PC-13C6

Cat. No.: B12416579 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This guide provides a comprehensive overview of 24:0 Lyso PC-13C6, a stable isotope-

labeled lysophosphatidylcholine, designed for researchers and professionals in drug

development and lipidomics. It covers its fundamental properties, biological significance, and

applications in quantitative analysis, complete with detailed experimental protocols and

pathway diagrams.

Introduction to 24:0 Lyso PC-13C6
1.1. Chemical Identity and Structure

24:0 Lyso PC-13C6 is the stable isotope-labeled form of 1-lignoceroyl-sn-glycero-3-

phosphocholine. It is a lysophospholipid where the glycerol backbone is esterified with

lignoceric acid (a 24-carbon saturated fatty acid) at the sn-1 position and has a phosphocholine

head group at the sn-3 position.[1][2] The "-13C6" designation indicates that six carbon atoms

in the lignoceroyl acyl chain have been replaced with the heavy isotope, carbon-13.[3][4][5]

This labeling renders the molecule chemically identical to its endogenous counterpart but with

a greater mass, making it an ideal internal standard for mass spectrometry-based

quantification.[6][7]

Table 1: Physicochemical Properties of 24:0 Lyso PC-13C6
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Property Value Source

Chemical Formula C26¹³C6H66NO7P [3][4]

Molecular Weight 613.81 g/mol [3][5]

Labeled CAS Number 2483735-01-7 [3][4][5]

Unlabeled CAS Number 325171-59-3 [1][4][5]

Synonyms

Lignoceroyl

lysophosphatidylcholine-¹³C₆,

1-Tetracosanoyl-sn-glycero-3-

phosphocholine-¹³C₆

[1][5]

1.2. Biological Significance of Lysophosphatidylcholines (LPCs)

Lysophosphatidylcholines are not merely metabolic intermediates of phosphatidylcholine but

are also bioactive signaling molecules.[8][9] They are involved in a myriad of cellular processes

and have been implicated in both physiological and pathological conditions.

Cell Signaling: LPCs can act as signaling molecules by activating specific G protein-coupled

receptors (GPCRs), such as GPR55, which can lead to downstream effects like intracellular

calcium mobilization.[1] They can also modulate the activity of other signaling proteins like

protein kinase C (PKC).[8]

Inflammation and Immunity: LPCs are known to have both pro-inflammatory and anti-

inflammatory effects. They can activate endothelial cells, which is an early event in

atherosclerosis, and act as a "find-me" signal for the phagocytic clearance of apoptotic cells.

[7][9]

Membrane Dynamics: As detergents and components of cellular membranes, LPCs can

influence membrane fluidity and permeability.[9][10]

Disease Biomarkers: Altered levels of specific LPC species, including very long-chain LPCs

like 24:0 Lyso PC, have been associated with various diseases such as X-linked

adrenoleukodystrophy (X-ALD), Alzheimer's disease, and certain cancers.[2][5][11][12] For
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instance, elevated levels of C26:0-LysoPC and C24:0-LysoPC are sensitive biomarkers for

X-ALD, a peroxisomal disorder.[5][12]

Applications in Research and Drug Development
The primary application of 24:0 Lyso PC-13C6 is as an internal standard in quantitative mass

spectrometry (MS) for the accurate measurement of endogenous 24:0 Lyso PC.[6][11][13] This

is crucial in the field of lipidomics for biomarker discovery and validation, as well as in

pharmacokinetic and pharmacodynamic studies during drug development.[6][7]

Stable isotope dilution mass spectrometry using standards like 24:0 Lyso PC-13C6 allows for

the correction of variability introduced during sample preparation and analysis, such as

extraction inefficiencies and matrix effects, leading to highly accurate and precise

quantification.[7][14]

Quantitative Data
The concentration of very long-chain lysophosphatidylcholines can vary based on age and

pathological conditions. The following table summarizes some reported concentrations and

their significance.

Table 2: Representative Concentrations of Very Long-Chain Lysophosphatidylcholines in

Human Samples
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Analyte Sample Type
Concentration
Range
(µmol/L)

Context Source

24:0 Lyso PC Dried Blood Spot 0.2 (LLMI)

Lower Limit of

Measurement

Including

Endogenous

Levels

26:0 Lyso PC,

24:0 Lyso PC,

22:0 Lyso PC,

20:0 Lyso PC

Dried Blood Spot Varies with age

Levels of 26:0,

24:0, and 22:0-

LysoPCs

decrease with

age, while 20:0-

LysoPC

increases.

[5][12]

Total LPCs Plasma ~184 - 213

Comparison

between ESI-

MS/MS and TLC

methods in a

selected sample.

[15]

24:0 Lyso PC Plasma

Significantly

lower in rotator

cuff tear group

Compared to a

normal group

with normal

clinical plasma

lipid levels.

[16]

Experimental Protocols
4.1. Quantitative Analysis of 24:0 Lyso PC by LC-MS/MS

This protocol provides a general workflow for the quantification of 24:0 Lyso PC in a biological

matrix (e.g., plasma, dried blood spots) using 24:0 Lyso PC-13C6 as an internal standard.

4.1.1. Materials and Reagents
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24:0 Lyso PC-13C6 internal standard

Biological samples (e.g., plasma, dried blood spots)

Methanol, acetonitrile, isopropanol (LC-MS grade)

Formic acid, ammonium formate or ammonium acetate

96-well plates

Centrifuge

Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system

4.1.2. Sample Preparation

Aliquoting: Aliquot a precise volume of the biological sample (e.g., 10-50 µL of plasma) or a

dried blood spot punch into a 96-well plate.

Internal Standard Spiking: Add a known amount of 24:0 Lyso PC-13C6 in a suitable solvent

(e.g., methanol) to each sample, calibrator, and quality control sample.

Protein Precipitation and Lipid Extraction: Add a sufficient volume of cold organic solvent

(e.g., methanol or a mixture of isopropanol and acetonitrile) to precipitate proteins and

extract lipids. Vortex mix thoroughly.

Incubation: Incubate the samples to ensure complete protein precipitation (e.g., at -20°C for

20 minutes).

Centrifugation: Centrifuge the samples to pellet the precipitated proteins (e.g., 10,000 x g for

10 minutes at 4°C).

Supernatant Transfer: Carefully transfer the supernatant containing the extracted lipids to a

new 96-well plate for LC-MS/MS analysis.

4.1.3. LC-MS/MS Analysis
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Chromatography: Employ a suitable liquid chromatography method to separate 24:0 Lyso

PC from other lipids. A hydrophilic interaction liquid chromatography (HILIC) or reversed-

phase (e.g., C18) column can be used.

Example HILIC method: A gradient elution with a mobile phase system consisting of

acetonitrile/water with an ammonium salt.[17]

Example Reversed-Phase method: A gradient elution with a mobile phase system of

acetonitrile/water and isopropanol/acetonitrile, both containing formic acid and ammonium

formate.

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM)

mode.

Ionization: Use electrospray ionization (ESI), either in positive or negative mode. Negative

mode with acetate adducts can help circumvent isobaric interferences.[13]

MRM Transitions:

24:0 Lyso PC: Monitor the transition from the precursor ion to a specific product ion.

24:0 Lyso PC-13C6: Monitor the transition from the ¹³C-labeled precursor ion to the

same product ion.

4.1.4. Data Analysis

Peak Integration: Integrate the chromatographic peaks for both the endogenous 24:0 Lyso

PC and the 24:0 Lyso PC-13C6 internal standard.

Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for

each sample.

Quantification: Determine the concentration of 24:0 Lyso PC in the samples by comparing

their peak area ratios to a calibration curve constructed using known concentrations of non-

labeled 24:0 Lyso PC and a fixed concentration of the internal standard.

Signaling and Metabolic Pathways
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5.1. Lysophosphatidylcholine Metabolism

LPCs are primarily generated from phosphatidylcholines (PCs) through the action of

phospholipase A2 (PLA2). They can be further metabolized through several pathways,

including reacylation back to PC by lysophosphatidylcholine acyltransferases (LPCATs) or

degradation by other lysophospholipases.

Phosphatidylcholine (PC)

Phospholipase A2
(PLA2)

Lysophosphatidylcholine (LPC)
(e.g., 24:0 Lyso PC)

Lysophosphatidylcholine
Acyltransferase (LPCAT)

Autotaxin (ATX)
(Lysophospholipase D) Lysophospholipase

Acyl-CoA

Glycerophosphocholine Fatty AcidLysophosphatidic Acid (LPA) Choline

Click to download full resolution via product page

Caption: Metabolic pathways of lysophosphatidylcholine (LPC) synthesis and degradation.

5.2. GPR55 Signaling Pathway

LPCs are known to activate GPR55, a G protein-coupled receptor. This activation can lead to

the mobilization of intracellular calcium and the activation of downstream signaling cascades,

such as the ERK1/2 pathway.
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Caption: Simplified GPR55 signaling pathway activated by lysophosphatidylcholine.

5.3. Experimental Workflow for Lipidomics Analysis
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The following diagram outlines a typical workflow for a lipidomics study employing stable

isotope-labeled internal standards.

1. Sample Collection
(Plasma, Tissue, etc.)

2. Internal Standard Spiking
(Add 24:0 Lyso PC-13C6)

3. Lipid Extraction
(e.g., Folch or MTBE method)

4. LC-MS/MS Analysis

5. Data Processing
(Peak Integration, Normalization)

6. Quantification
(Calibration Curve)

7. Statistical Analysis
& Biological Interpretation

Click to download full resolution via product page

Caption: General workflow for quantitative lipidomics using stable isotope-labeled standards.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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